![molecular formula C7H14N4O B1492744 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine CAS No. 2098121-20-9](/img/structure/B1492744.png)
2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine
Overview
Description
2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine (EMTA) is an organic compound belonging to the class of triazole compounds. It is a derivative of the triazole ring system and has a variety of uses in the scientific and medical fields. EMTA has been studied extensively for its ability to act as a catalyst in organic synthesis, as well as its potential biological applications. In
Scientific Research Applications
2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including drugs, polymers, and other organic molecules. It has also been used as a catalyst in the production of pharmaceuticals, as well as a reagent for the detection of metal ions. Additionally, this compound has been used in the synthesis of various polymeric materials, including polyurethanes, polyesters, and polyamides.
Mechanism of Action
Target of Action
Triazole compounds, which include 2-[4-(ethoxymethyl)triazol-1-yl]ethanamine, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities.
Mode of Action
It is known that triazole compounds can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities of triazole compounds, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine in laboratory experiments include its low cost and ease of synthesis. Additionally, this compound is stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not soluble in water and must be dissolved in an organic solvent prior to use. Additionally, this compound is sensitive to light and should be stored in a dark environment.
Future Directions
Future research on 2-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)ethan-1-amine could focus on further exploring its potential applications in the medical and scientific fields. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential of this compound as a catalyst in the synthesis of various compounds. Finally, further research could be conducted to explore the potential of this compound as a reagent for the detection of metal ions.
properties
IUPAC Name |
2-[4-(ethoxymethyl)triazol-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c1-2-12-6-7-5-11(4-3-8)10-9-7/h5H,2-4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISUJRHOWXDHJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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